![molecular formula C18H36N4O11 B1591234 卡那霉素 CAS No. 8063-07-8](/img/structure/B1591234.png)
卡那霉素
描述
It was first isolated in 1957 by Hamao Umezawa from the bacterium Streptomyces kanamyceticus . Kanamycin is used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. It is available in oral, intravenous, and intramuscular forms .
作用机制
Target of Action
Kanamycin, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . These targets play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin interacts with its targets by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This interaction results in the bacterium being unable to synthesize proteins vital to its growth . The interference with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit is a key aspect of Kanamycin’s mode of action .
Biochemical Pathways
Kanamycin affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts protein translation, leading to the production of nonfunctional or toxic peptides . This disruption of the protein synthesis pathway has downstream effects that contribute to the bactericidal action of Kanamycin .
Result of Action
The result of Kanamycin’s action is the inhibition of protein synthesis, leading to the production of nonfunctional or toxic peptides . This inhibits the growth and survival of the bacteria, effectively making Kanamycin a bactericidal antibiotic .
Action Environment
Environmental conditions can influence the action, efficacy, and stability of Kanamycin. For instance, factors that affect bacterial respiration have been reported to result in changes to Kanamycin susceptibility and uptake .
科学研究应用
Clinical Applications
Kanamycin is primarily used to treat severe bacterial infections and is particularly effective against Mycobacterium tuberculosis. It is not a first-line treatment but is often employed when other antibiotics fail due to resistance. Its application extends to:
- Tuberculosis Treatment : Kanamycin is part of the second-line treatment regimen for drug-resistant tuberculosis.
- Severe Infections : It is utilized in cases of infections caused by gram-negative bacteria, especially when other treatments are ineffective.
Molecular Biology Research
In molecular biology, kanamycin serves as a selective agent for isolating genetically modified organisms. Researchers commonly use it to select bacteria that have incorporated plasmids containing the kanamycin resistance gene (NPT II). The typical concentration used for selection ranges from 50 to 100 µg/mL. This application is crucial for:
- Gene Cloning : Facilitating the transformation of bacteria with plasmids.
- Functional Studies : Investigating gene function by enabling the survival of only those bacteria that have successfully integrated the desired genetic material .
Nanotechnology and Drug Development
Recent studies have explored the functionalization of kanamycin with nanoparticles to enhance its antibacterial properties. For instance, kanamycin-functionalized gold nanoparticles (Kan-GNPs) have shown promising results against both gram-positive and gram-negative bacteria. The advantages include:
- Enhanced Antibacterial Activity : Kan-GNPs exhibit a dose-dependent antibacterial effect, which surpasses that of free kanamycin .
- Targeted Delivery Systems : Nanoparticle conjugation allows for targeted delivery, potentially reducing side effects associated with systemic antibiotic use .
Combination Therapies
Research has demonstrated that combining kanamycin with various transition metal ions can enhance its antimicrobial efficacy. For example:
- Copper Ion Combinations : Studies show that low concentrations of copper ions significantly increase the effectiveness of kanamycin against resistant strains like E. coli and S. aureus.
- Zinc-Kanamycin Combinations : This combination has been shown to resensitize kanamycin-resistant strains in vivo without significant toxicity to host cells .
Mechanistic Studies
Understanding the biochemical mechanisms underlying kanamycin's action has been a focus of research:
- DNA Damage : Kanamycin has been shown to induce DNA base damage in bacterial cells, which contributes to its antibacterial effects .
- Biosynthesis Pathways : The biosynthesis of kanamycin involves complex enzymatic processes that can be targeted for developing new antibiotics or modifying existing ones .
Innovative Applications in Biomaterials
Kanamycin's structure has been utilized in developing novel biomaterials for various applications:
- Photocatalysis : Kanamycin-functionalized materials have been investigated for their ability to degrade organic pollutants, leveraging their high surface area and unique chemical properties.
- Sensing Technologies : The antibiotic's interactions with biomolecules are being explored for developing chemosensors and biointerfaces .
Summary Table of Kanamycin Applications
Application Area | Description | Examples/Results |
---|---|---|
Clinical Use | Treatment for severe bacterial infections | Tuberculosis, resistant gram-negative infections |
Molecular Biology | Selection marker for genetically modified organisms | Gene cloning using plasmids |
Nanotechnology | Functionalization with nanoparticles to enhance antibacterial activity | Kan-GNPs showing superior effects |
Combination Therapies | Synergistic effects with metal ions | Copper and zinc combinations improving efficacy |
Mechanistic Studies | Investigating biochemical actions | DNA damage studies, biosynthesis pathway analysis |
Innovative Biomaterials | Development of materials for environmental and biomedical applications | Photocatalysts, chemosensors |
生化分析
Biochemical Properties
Kanamycin plays a crucial role in biochemical reactions by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . The primary biomolecules that kanamycin interacts with include the 16S rRNA and specific proteins within the 30S subunit. These interactions result in the disruption of protein synthesis, leading to the accumulation of nonfunctional proteins and ultimately bacterial cell death .
Cellular Effects
Kanamycin exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, causing misreads during protein synthesis and leading to the production of abnormal proteins . These abnormal proteins accumulate within the bacterial cell, disrupting cellular metabolism and leading to cell death. Additionally, kanamycin can cause damage to the bacterial cell membrane and inhibit DNA and RNA synthesis . In eukaryotic cells, kanamycin can affect mitochondrial protein synthesis, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of kanamycin involves its irreversible binding to the 30S ribosomal subunit of bacteria . Specifically, kanamycin binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA, leading to incorrect alignment with the mRNA and causing misreads during translation . As a result, nonfunctional peptide chains are produced, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kanamycin can change over time. Kanamycin is relatively stable, but its efficacy can decrease due to degradation or the development of bacterial resistance . Long-term exposure to kanamycin can lead to the selection of resistant bacterial strains, reducing its effectiveness . Additionally, prolonged use of kanamycin can result in cytotoxic effects on eukaryotic cells, particularly affecting mitochondrial function .
Dosage Effects in Animal Models
The effects of kanamycin vary with different dosages in animal models. At therapeutic doses, kanamycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, kanamycin can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . The threshold for these toxic effects varies among different animal species, with some species being more susceptible to kanamycin-induced toxicity .
Metabolic Pathways
Kanamycin is primarily metabolized by the liver and excreted unchanged in the urine . It does not undergo significant biotransformation, and its elimination is primarily through glomerular filtration . The metabolic pathways involved in kanamycin biosynthesis in Streptomyces kanamyceticus include the conversion of kanamycin B to kanamycin A, catalyzed by the enzymes KanJ and KanK . These pathways are crucial for the production of kanamycin and its derivatives .
Transport and Distribution
Kanamycin is transported and distributed within cells and tissues through various mechanisms. It is not significantly protein-bound and is primarily distributed into the extracellular fluid . Kanamycin can cross the bacterial cell membrane through a self-promoted uptake mechanism, involving the displacement of divalent cations from lipopolysaccharides . This process destabilizes the outer membrane, allowing kanamycin to enter the bacterial cell and reach its target site .
Subcellular Localization
Kanamycin’s subcellular localization is primarily within the bacterial ribosome, where it binds to the 30S subunit . In eukaryotic cells, kanamycin can localize to the mitochondria, affecting mitochondrial protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Kanamycin is primarily obtained through the fermentation of Streptomyces kanamyceticus. The bacterium is cultured in a suitable medium, and kanamycin is extracted and purified from the fermentation broth .
Industrial Production Methods: In industrial settings, kanamycin production involves large-scale fermentation processes. The bacterium Streptomyces kanamyceticus is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to filtration, and kanamycin is isolated using various chromatographic techniques .
化学反应分析
Types of Reactions: Kanamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Kanamycin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of kanamycin can be achieved using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield acylated kanamycin derivatives .
相似化合物的比较
Kanamycin belongs to the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin .
Comparison:
Gentamicin: Like kanamycin, gentamicin binds to the 30S ribosomal subunit but has a broader spectrum of activity against Gram-positive bacteria.
Tobramycin: Tobramycin is similar to kanamycin in its mechanism of action but is more effective against Pseudomonas aeruginosa.
Uniqueness: Kanamycin is unique in its specific activity against certain Gram-negative bacteria and its use as a selection marker in genetic engineering .
生物活性
Kanamycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily used to treat infections caused by a variety of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which ultimately leads to bacterial cell death. This article delves into the biological activity of kanamycin, highlighting its efficacy, mechanisms, and associated clinical findings.
Antibacterial Spectrum
Kanamycin exhibits a broad spectrum of antibacterial activity. It is effective against:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus, including some methicillin-resistant strains (MRSA)
The Minimum Inhibitory Concentration (MIC) values for kanamycin vary based on the bacterial strain. For example, studies have shown that kanamycin has MIC values ranging from 8 to 64 µg/mL against various strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Kanamycin binds to the 16S rRNA within the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This action is critical in its antibacterial efficacy, as it disrupts essential cellular processes in bacteria .
Resistance Mechanisms
Resistance to kanamycin can occur through several mechanisms:
- Modification enzymes : Bacteria can produce enzymes that chemically modify kanamycin, rendering it ineffective.
- Efflux pumps : Some bacteria possess efflux systems that actively transport kanamycin out of the cell.
- Mutations : Changes in ribosomal RNA can prevent kanamycin from binding effectively .
Use in Tuberculosis Treatment
Kanamycin is employed as part of multi-drug resistant tuberculosis (MDR-TB) regimens. However, its use is often limited due to significant side effects, particularly ototoxicity and nephrotoxicity. A study indicated that patients receiving kanamycin for MDR-TB experienced hearing loss and other adverse effects, leading to treatment discontinuation in some cases .
Case Study Example
A 40-year-old male patient diagnosed with MDR-TB developed sensorineural hearing loss after two months of treatment with a kanamycin-containing regimen. This case highlights the risks associated with aminoglycoside antibiotics in treating serious infections .
Comparison with Other Antibiotics
Recent studies have compared kanamycin with newer agents like bedaquiline in treating MDR-TB. Findings suggest that bedaquiline offers better treatment outcomes with fewer adverse effects compared to kanamycin .
Antibiotic | Efficacy Against MDR-TB | Side Effects | Treatment Duration |
---|---|---|---|
Kanamycin | Moderate | High (ototoxicity) | Longer |
Bedaquiline | High | Low | Shorter |
Research Findings
Recent research has focused on modifying kanamycin derivatives to enhance its antibacterial properties while reducing side effects. For instance, 2′-modified kanamycin A derivatives were synthesized and evaluated for their activity against various bacterial strains. These modifications aimed to improve potency while minimizing toxicity .
Structure-Activity Relationship
Studies have indicated that structural modifications can significantly impact the antibacterial activity of kanamycin derivatives. For example, certain modifications led to lower MIC values compared to standard kanamycin, suggesting potential for developing more effective treatments .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJHOSQTJFQJX-NOAMYHISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023184 | |
Record name | Kanamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.23e+01 g/L | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Kanamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kanamycin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol, Crystals from methanol + ethanol | |
CAS No. |
59-01-8, 8063-07-8 | |
Record name | Kanamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Kanamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kanamycin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kanamycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。